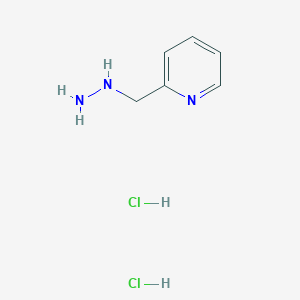

2-(Hydrazinylmethyl)pyridine dihydrochloride

描述

属性

IUPAC Name |

pyridin-2-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-9-5-6-3-1-2-4-8-6;;/h1-4,9H,5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYDCMNBAVLMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656389 | |

| Record name | 2-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89729-00-0 | |

| Record name | 2-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(Hydrazinylmethyl)pyridine dihydrochloride is an organic compound characterized by its unique pyridine ring substituted with a hydrazinylmethyl group. This structure contributes to its diverse chemical properties and potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : CHClN

- Molecular Weight : 196.08 g/mol

- Solubility : Enhanced solubility due to dihydrochloride salt formation.

The presence of the hydrazinyl group allows for nucleophilic reactions, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in relation to its potential as a pharmacophore in drug design. Although specific mechanisms of action are not fully understood, studies suggest interactions with various biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential to induce apoptosis in cancer cells through interaction with cellular pathways. |

| Enzyme Inhibition | May inhibit specific enzymes, although detailed mechanisms remain to be elucidated. |

| Antimicrobial Properties | Preliminary studies suggest activity against certain microbial strains. |

While the exact mechanism of action for this compound is not well-documented, several hypotheses exist based on structural analogs and related compounds:

- Nucleophilic Reactions : The hydrazinyl group can participate in nucleophilic attacks on electrophilic centers in biological molecules, potentially altering their function.

- Enzyme Interaction : Similar compounds have been shown to interact with enzymes, leading to inhibition or modulation of enzymatic activity .

- Cellular Pathway Modulation : The compound may affect signaling pathways involved in cell proliferation and apoptosis, although specific pathways remain to be identified.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Hydrazinylmethyl)pyridine | CHN | Different substitution pattern on the pyridine ring. |

| 2-Aminomethylpyridine | CHN | Lacks hydrazine functionality; used in diverse applications. |

| Hydrazine | NH | Simple structure; widely used as a reducing agent. |

The dual functional groups present in this compound (hydrazine and pyridine) provide it with diverse reactivity and potential biological activity not observed in simpler analogs.

科学研究应用

Organic Synthesis

2-(Hydrazinylmethyl)pyridine dihydrochloride serves as an important intermediate in the synthesis of various organic compounds, including:

- Diazonium Salts : These compounds are precursors for azo dyes and other functional materials, making them valuable in dye chemistry.

- Bioactive Molecules : The compound is utilized in creating bioactive skeletons that can lead to the development of pharmaceuticals.

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory activities, which could be explored for therapeutic applications.

Pharmaceutical Applications

The compound is being investigated as a pharmaceutical intermediate due to its ability to modify biological pathways through enzyme interactions. Its hydrazine group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in drug development targeting specific diseases.

Data Table: Comparative Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Organic Synthesis | Intermediate for diazonium salts | Development of dyes and functional materials |

| Biological Research | Antimicrobial agent | New treatments for bacterial infections |

| Pharmaceutical Science | Enzyme inhibition studies | Drug development targeting specific enzymes |

Case Study 1: Synthesis of Azo Dyes

In a study focused on dye chemistry, researchers utilized this compound as a precursor to synthesize various azo compounds. The resulting dyes exhibited vibrant colors and stability under different environmental conditions, showcasing the compound's utility in textile applications.

Case Study 2: Antimicrobial Activity Assessment

A series of experiments evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones in agar diffusion tests, supporting its potential as a new antimicrobial agent.

相似化合物的比较

(a) 2-(2-Aminoethyl)pyridine Dihydrochloride

- Structure: Features an aminoethyl (-CH₂CH₂NH₂) group instead of hydrazinylmethyl.

- Applications : Used in cardiovascular studies to antagonize histamine-induced vasodilation .

- Key Differences: The aminoethyl group lacks the nucleophilic hydrazine functionality, reducing its utility in metal coordination but enhancing receptor-targeted activity.

(b) 2-(Hydroxymethyl)pyridinium Chloride

- Structure : Substituted with a hydroxymethyl (-CH₂OH) group.

- Synthesis : Prepared via hydrolysis of titanium complexes in acidic conditions .

- Key Differences : The hydroxyl group increases hydrogen-bonding capacity, influencing solubility and crystallinity, but limits reactivity compared to hydrazine .

(c) 2-(2-Hydroxyethyl)pyridine (HEP)

- Structure : Contains a hydroxyethyl (-CH₂CH₂OH) substituent.

- Toxicity Profile : Classified as a hazardous impurity in pharmaceuticals due to hepatotoxicity and nephrotoxicity risks .

- Regulatory Status : Monitored under pharmacopeial guidelines (USP, BP) for quality control .

Pyridine Derivatives with Heterocyclic Substituents

(a) ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine Dihydrochloride]

(b) DG-5128 [2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine Dihydrochloride Sesquihydrate]

(c) 2-(Piperidin-4-yloxy)pyridine Dihydrochloride

- Structure : Substituted with a piperidine-oxy group.

- Applications : Intermediate for CNS disorder drug candidates .

- Stability : The dihydrochloride salt improves water solubility for industrial applications .

Positional and Functional Isomers

(a) 4-(Hydrazinomethyl)pyridine Dihydrochloride

- Structure : Hydrazinylmethyl group at the 4-position of pyridine.

(b) 2-[(Azetidin-3-yl)methyl]pyridine Dihydrochloride

- Structure : Azetidine (4-membered ring) replaces hydrazine.

- Applications : Explored for its unique pharmacokinetic profile due to the strained azetidine ring .

Data Table: Comparative Analysis of Key Compounds

Critical Research Findings

- Hydrazine vs. Amine Groups: The hydrazinyl group in this compound enhances metal-chelation capabilities compared to aminoethyl or hydroxymethyl derivatives, making it preferable for catalysis and coordination chemistry .

- Salt Form Advantages : Dihydrochloride salts (e.g., ABT-089, DG-5128) universally improve aqueous solubility and shelf-life over free bases .

准备方法

Synthetic Method (Based on Patent CN111056992A)

| Step | Reaction Description | Conditions | Key Parameters |

|---|---|---|---|

| 1 | Oxidation of 2-methylpyridine to 2-methylpyridine oxynitride | React 2-methylpyridine with hydrogen peroxide in acetic acid | Molar ratio 2-methylpyridine:acetic acid:H2O2 = 1:1-1.1:1.3-1.5; Temp: 70-80 °C; Time: 10-14 h |

| 2 | Conversion of 2-methylpyridine oxynitride to 2-pyridinemethyl acetate | React with glacial acetic acid | Molar ratio oxynitride:acetic acid = 1:1.5-2 |

| 3 | Hydrolysis of 2-pyridinemethyl acetate to 2-pyridinemethanol | Hydrolysis under alkaline conditions (NaOH or KOH, 25%) | Time: 2-3 h |

| 4 | Chlorination of 2-pyridinemethanol to 2-chloromethylpyridine hydrochloride | React with thionyl chloride in methanol | Mass ratio 2-pyridinemethanol:thionyl chloride = 1:1.1-1.3 |

This method avoids expensive reagents like methyl lithium and uses relatively mild conditions with good yields and purity. The final product is obtained as the hydrochloride salt due to the acidic conditions during chlorination.

Formation of 2-(Hydrazinylmethyl)pyridine

The next step involves substitution of the chlorine atom on 2-chloromethylpyridine hydrochloride by hydrazine to form 2-(hydrazinylmethyl)pyridine.

Nucleophilic Substitution with Hydrazine

- Reagents: Hydrazine hydrate or hydrazine salts.

- Solvent: Typically alcohols such as methanol or ethanol.

- Conditions: Slightly elevated temperature (e.g., 50-70 °C) to facilitate reaction.

- Reaction: The nucleophilic nitrogen of hydrazine attacks the electrophilic chloromethyl group, displacing chloride and forming the hydrazinylmethyl derivative.

This reaction is generally performed under stirring with controlled addition of hydrazine to avoid side reactions.

Conversion to Dihydrochloride Salt

- After formation of 2-(hydrazinylmethyl)pyridine, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

- This salt form improves stability, crystallinity, and solubility for further applications.

Supporting Research and Related Synthetic Strategies

While direct preparation methods for this compound are limited in the literature, related hydrazine condensations with pyridine derivatives provide insight into conditions and optimization.

| Reference | Key Findings | Reaction Conditions |

|---|---|---|

| US Patent US2855400A | Condensation of hydrazine hydrate with methylpyridine esters in alcohol solvents at slightly elevated temperatures yields hydrazide derivatives. Use of hydrogen halide binding agents (e.g., pyridine) improves yields. | Methanol solvent, ~50 °C, stirring, 1-2 hours |

| WO Patent WO2009111540A | Hydrazino compounds react with pyridine derivatives under controlled molar ratios and solvents to form substituted hydrazines. | Reaction temperatures ~100-120 °C in DMAC or diglyme solvents; molar equivalents carefully controlled |

These studies emphasize the importance of solvent choice, temperature control, and molar ratios in optimizing hydrazine substitution reactions.

Summary Table of Preparation Steps

| Step Number | Intermediate/Product | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | 2-Methylpyridine oxynitride | 2-Methylpyridine, H2O2, Acetic acid | 70-80 °C, 10-14 h | Oxidation step |

| 2 | 2-Pyridinemethyl acetate | 2-Methylpyridine oxynitride, Glacial acetic acid | RT to mild heating | Ester formation |

| 3 | 2-Pyridinemethanol | Hydrolysis with NaOH or KOH (25%) | 2-3 h, alkaline conditions | Hydrolysis step |

| 4 | 2-Chloromethylpyridine hydrochloride | 2-Pyridinemethanol, Thionyl chloride, Methanol | RT to mild heating | Chlorination and salt formation |

| 5 | 2-(Hydrazinylmethyl)pyridine | 2-Chloromethylpyridine hydrochloride, Hydrazine hydrate | 50-70 °C, alcohol solvent | Nucleophilic substitution |

| 6 | This compound | 2-(Hydrazinylmethyl)pyridine, HCl | Acidic aqueous conditions | Salt formation |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Hydrazinylmethyl)pyridine dihydrochloride with high purity (>99%)?

- Methodology : The synthesis typically involves nucleophilic substitution reactions between pyridine derivatives and hydrazine analogs under controlled pH and temperature. For example, reacting 2-(chloromethyl)pyridine hydrochloride with hydrazine hydrate in anhydrous ethanol at 60–70°C for 6–8 hours yields the intermediate, which is then treated with hydrochloric acid to form the dihydrochloride salt . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures >99% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : and NMR to verify the hydrazinylmethyl group (e.g., δ ~3.8 ppm for –CH–NH–NH) and aromatic pyridine protons.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm the molecular ion peak (e.g., [M+H] at m/z 156.1 for the free base).

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values to validate stoichiometry .

Q. What are the standard solubility profiles and storage conditions for this compound?

- Methodology : Solubility testing in polar solvents (e.g., water, DMSO) shows high solubility (>100 mM in water), making it suitable for aqueous biological assays . Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the hydrazine moiety. Stability studies under accelerated conditions (40°C/75% RH for 6 months) confirm no significant degradation via HPLC monitoring .

Advanced Research Questions

Q. How can researchers design experiments to investigate the selective inhibition of iNOS by this compound?

- Methodology :

- Enzyme Assays : Compare IC values for iNOS, nNOS, and eNOS isoforms using recombinant enzymes. For example, fluorescence-based assays (e.g., citrulline detection) reveal isoform selectivity (e.g., IC = 86 nM for iNOS vs. >15 µM for nNOS/eNOS) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive). Pre-incubation with NADPH confirms irreversible binding if activity loss persists after dialysis .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodology :

- Impurity Profiling : LC-MS or GC-MS to identify byproducts (e.g., residual hydrazine or chlorinated intermediates). For example, GC-MS with a DB-5 column can detect trace pyridine derivatives .

- Deuterium Exchange Experiments : NMR in DO distinguishes exchangeable protons (e.g., –NH–NH groups) from non-exchangeable aromatic protons, clarifying ambiguous signals .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict optimal solvents (e.g., ethanol vs. DMF) based on solvation energy.

- Process Intensification : Simulate continuous-flow reactors (e.g., microreactors) to enhance heat/mass transfer and reduce reaction time (from 8 hours to <2 hours) while maintaining >95% yield .

Q. What are the implications of structural analogs (e.g., ABT-089) in neuropharmacological studies?

- Methodology :

- Comparative Binding Studies : Radioligand assays (e.g., -epibatidine binding to α4β2 nAChRs) reveal differences in affinity. For example, ABT-089 (a pyridine-pyrrolidine analog) shows 10-fold higher affinity due to its methyl-pyrrolidine substituent .

- In Vivo Efficacy : Use Morris water maze tests in rodent models to assess cognitive enhancement. Dose-response curves (0.1–10 mg/kg) compare hydrazinylmethyl derivatives with ABT-089 analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。